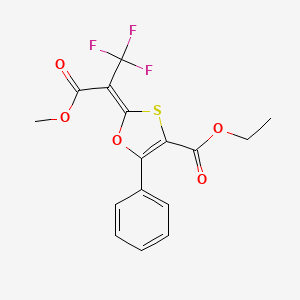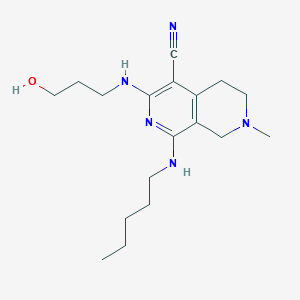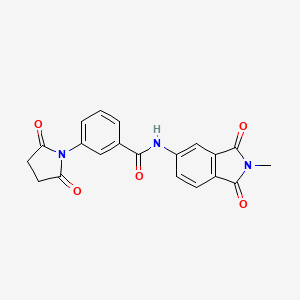
N-(3,5-DIMETHOXYPHENYL)-N'-(3-PYRIDYL)THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA typically involves the reaction of 3,5-dimethoxyaniline with 3-pyridyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted thioureas depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA depends on its specific application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with cellular targets such as DNA, proteins, or cell membranes, leading to various biological effects.
Material Science: It may act as a cross-linking agent or a stabilizer in the formation of new materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-DIMETHOXYPHENYL)-N’-(2-PYRIDYL)THIOUREA
- N-(3,5-DIMETHOXYPHENYL)-N’-(4-PYRIDYL)THIOUREA
- N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA is unique due to the specific positioning of the methoxy groups on the phenyl ring and the pyridyl group. This unique structure can influence its chemical reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C14H15N3O2S |
|---|---|
Poids moléculaire |
289.35 g/mol |
Nom IUPAC |
1-(3,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C14H15N3O2S/c1-18-12-6-11(7-13(8-12)19-2)17-14(20)16-10-4-3-5-15-9-10/h3-9H,1-2H3,(H2,16,17,20) |
Clé InChI |
JSTOLLBVRXQYDF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)OC |
SMILES canonique |
COC1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)OC |
Solubilité |
0.2 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3,5-Dimethylphenyl)-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223605.png)
![2-[(Benzoylamino)methyl]-3,4,6-trichlorophenyl 4-nitrobenzoate](/img/structure/B1223607.png)
![(7Z)-3-bromo-7-(2-chlorobenzylidene)thiazolo[4,5]imidazo[1,2-b]pyridin-8-one](/img/structure/B1223608.png)
![2-Nitrobenzoic acid [1,1,1,3,3,3-hexafluoro-2-[4-[(4-methylphenyl)sulfonylamino]phenyl]propan-2-yl] ester](/img/structure/B1223609.png)
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B1223611.png)
![1-(2,4-Difluorophenyl)-3-[(5-methyl-3-phenyl-4-isoxazolyl)methyl]urea](/img/structure/B1223614.png)
![N-[4-(5-oxazolyl)phenyl]benzamide](/img/structure/B1223615.png)
![5-tert-butyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1223617.png)


![2-[(2-Furanylmethylthio)methyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B1223623.png)
![2-[(3-cyano-4-phenyl-6-thiophen-2-yl-2-pyridinyl)thio]-N-propan-2-ylacetamide](/img/structure/B1223624.png)
